3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide
Description
3-(Benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide is a synthetic organic compound featuring a pyrazole core substituted with a methyl group at position 3 and an isopropyl group at position 1. The benzenesulfonyl moiety enhances electron-withdrawing properties, which may influence reactivity and binding interactions in biological systems.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)19-15(11-13(3)18-19)17-16(20)9-10-23(21,22)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRUACQFVRVSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the benzenesulfonyl amide intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various receptors, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl in Compound 5) correlate with crystalline solid states, while electron-donating groups (e.g., methoxy in Compound 7) result in viscous gums, suggesting altered intermolecular interactions .
- Pharmacological Relevance: Darolutamide’s chlorocyanophenyl group highlights the role of halogens and cyano moieties in enhancing target affinity .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.39 g/mol
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 342.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Overview of Pyrazole Derivatives
Pyrazole derivatives have been extensively studied for their biological activities. They are known to exhibit:
- Anti-inflammatory effects : Many pyrazoles inhibit cyclooxygenase (COX) enzymes.
- Antitumor properties : Some compounds have shown efficacy against various cancer cell lines.
- Antimicrobial activity : Certain pyrazoles demonstrate activity against bacterial and fungal pathogens.
Specific Biological Activities of the Compound
- Anti-inflammatory Activity
- Antitumor Activity
- Antimicrobial Activity
Case Study 1: Anti-inflammatory Effects
In a controlled study, a group of researchers evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including our compound of interest. The results showed a significant reduction in paw edema in rats treated with the compound compared to the control group.
Case Study 2: Antitumor Efficacy
A recent study focused on the antitumor effects of various pyrazole derivatives on human cancer cell lines. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways, leading to decreased tumor growth in xenograft models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
